- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

Cas no 959862-91-0 (SSEA-1-PrNH2)

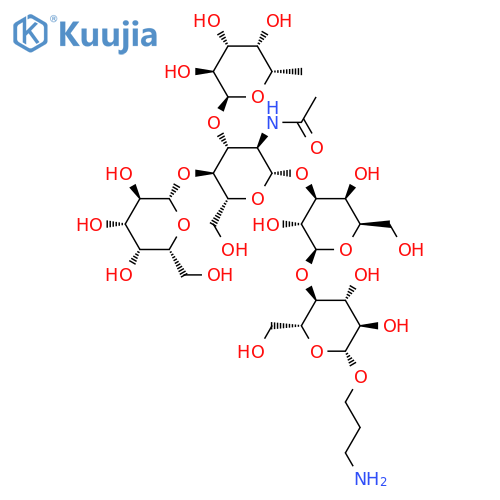

SSEA-1-PrNH2 structure

商品名:SSEA-1-PrNH2

SSEA-1-PrNH2 化学的及び物理的性質

名前と識別子

-

- SSEA-1-PrNH2

- Fucα(1-3)[Galβ(1-4)]GlcNAcβ(1-3)Galβ(1-4)Glc-β-propylamine

- β-D-Glucopyranoside, 3-aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-

- 3-Aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside (ACI)

-

- インチ: 1S/C35H62N2O25/c1-10-17(43)20(46)23(49)33(54-10)61-29-16(37-11(2)42)31(57-15(9-41)28(29)60-34-24(50)21(47)18(44)12(6-38)55-34)62-30-19(45)13(7-39)56-35(26(30)52)59-27-14(8-40)58-32(25(51)22(27)48)53-5-3-4-36/h10,12-35,38-41,43-52H,3-9,36H2,1-2H3,(H,37,42)/t10-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22+,23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-/m0/s1

- InChIKey: AUQREZNRUDIELU-JNVGAKKBSA-N

- ほほえんだ: O([C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)[C@@H]1[C@@H](NC(=O)C)[C@H](O[C@H]2[C@@H](O)[C@@H](CO)O[C@@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](OCCCN)O[C@@H]3CO)[C@@H]2O)O[C@H](CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1

じっけんとくせい

- 密度みつど: 1.66±0.1 g/cm3(Predicted)

- ふってん: 1219.2±65.0 °C(Predicted)

- 酸性度係数(pKa): 12.68±0.70(Predicted)

SSEA-1-PrNH2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1188249-1mg |

N-((2S,3R,4R,5S,6R)-2-(((2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-(3-Aminopropoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydr |

959862-91-0 | BR | 1mg |

$114.0 | 2024-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873954-1mg |

SSEA-1-PrNH2 |

959862-91-0 | BR | 1mg |

¥950.00 | 2022-08-31 |

SSEA-1-PrNH2 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium cyanoborohydride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

リファレンス

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

合成方法 3

はんのうじょうけん

1.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

リファレンス

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

SSEA-1-PrNH2 Raw materials

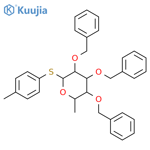

- a-L-Galactopyranoside,4-methylphenyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-

- 4-Methylphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-6-O-(phenylmethyl)-1-thio-β-D-glucopyranoside

- 3-Azidopropyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,4,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside

SSEA-1-PrNH2 Preparation Products

SSEA-1-PrNH2 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

959862-91-0 (SSEA-1-PrNH2) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量